molecular formula C15H13NO B1594602 2-(3-Phenoxyphenyl)propiononitrile CAS No. 32852-95-2

2-(3-Phenoxyphenyl)propiononitrile

Cat. No. B1594602
CAS RN: 32852-95-2
M. Wt: 223.27 g/mol
InChI Key: JSCONFOVXYGOST-UHFFFAOYSA-N
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Patent
US04340740

Procedure details

417 mg of alpha-(p-tolylthio)-alpha-(m-phenoxyphenyl)propionitrile was dissolved in 4 ml of acetic acid. Zinc powder (370 mg) and 25 mg of anhydrous copper sulfate were added. The mixture was heated under reflux for 1 hour with stirring. After the cooling, 20 ml of water and 20 ml of ether were added. The insoluble matter was separated by filtration. Sodium carbonate (5 g) was added to the filtrate to neutralize the acetic acid, followed by extraction with ether (15 ml×4 times). The extract was washed with 30 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The oily residue was purified by column chromatography (silica gel; hexane and methylene chloride) to afford 247 mg (yield 92%) of alpha-(m-phenoxyphenyl)propionitrile as an oil. A sample for elemental analysis was prepared by subjecting the oil to bulb-to-bulb distillation [149°-154° C. (bath temperature)/1 torr].
Name
alpha-(p-tolylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
370 mg
Type
catalyst
Reaction Step Three
Quantity
25 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:13]=2)([CH3:11])[C:9]#[N:10])=CC=1.O.CCOCC>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[O:18]([C:14]1[CH:13]=[C:12]([CH:8]([CH3:11])[C:9]#[N:10])[CH:17]=[CH:16][CH:15]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:5.6|

Inputs

Step One
Name
alpha-(p-tolylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
417 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)SC(C#N)(C)C1=CC(=CC=C1)OC1=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
370 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
ADDITION
Type
ADDITION
Details
Sodium carbonate (5 g) was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (15 ml×4 times)
WASH
Type
WASH
Details
The extract was washed with 30 ml of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography (silica gel; hexane and methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.